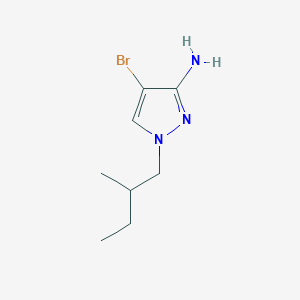

4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H14BrN3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

4-bromo-1-(2-methylbutyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H14BrN3/c1-3-6(2)4-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

AIHFWBMXRYSPOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromo-1-(2-methylbutyl)-1H-pyrazole with ammonia or an amine source can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-1-methyl-1H-pyrazol-3-amine

- Molecular formula : C₄H₆BrN₃

- Molecular weight : 176.02 g/mol

- This compound has been used as a precursor in kinase inhibitor synthesis .

4-Bromo-3-phenyl-1H-pyrazol-5-amine

4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine

Spectral Data

Kinase Inhibition

- Analog activity: 4-Bromo-1-methyl-1H-pyrazol-3-amine: Used in optimizing imidazo[4,5-b]pyridine inhibitors with IC₅₀ values in the nanomolar range . N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Demonstrated inhibitory activity in enzymatic assays (HRMS: [M+H]⁺ = 215) .

Antimicrobial Activity

- 4-Bromo-3-phenyl-1H-pyrazol-5-amine : Reported to inhibit bacterial growth at MIC values of 2–8 µg/mL .

- Bulkier substituents : The 2-methylbutyl group in the target compound may enhance membrane penetration in Gram-negative bacteria.

Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.11 g/mol. The compound features a bromine atom at the 4-position of the pyrazole ring, which is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies show that it can induce apoptosis in cancer cells, particularly in breast and prostate cancer lines. The proposed mechanism involves the inhibition of specific oncogenic pathways, leading to cell cycle arrest.

Case Study:

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies indicated that the compound activates caspase pathways, promoting apoptosis through mitochondrial dysfunction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways.

- Receptor Modulation: It may modulate receptor activity, influencing downstream signaling cascades that regulate cell growth and survival.

Applications in Research

This compound serves as a valuable building block in drug design and development. Its unique structure allows it to be used in synthesizing novel pharmaceutical agents targeting neurological disorders and inflammatory diseases.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of potential drugs for cancer therapy |

| Biological Research | Investigating cellular mechanisms and pathways |

| Materials Science | Development of novel materials with electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.